1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound that features a benzofuran moiety and a methoxyphenethyl group linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Methoxyethylation: The benzofuran derivative is then reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to introduce the methoxyethyl group.
Urea Formation: The final step involves the reaction of the methoxyethylated benzofuran with 4-methoxyphenethylamine and an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety can intercalate with DNA or interact with enzyme active sites, while the urea linkage can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(4-methoxyphenethyl)urea
- 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-hydroxyphenethyl)urea
- 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenyl)urea
Uniqueness
1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both benzofuran and methoxyphenethyl groups, which confer distinct chemical and biological properties. The combination of these moieties allows for versatile interactions with various biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-25-17-9-7-15(8-10-17)11-12-22-21(24)23-14-20(26-2)19-13-16-5-3-4-6-18(16)27-19/h3-10,13,20H,11-12,14H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUVYDMIWKOCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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